molecular formula C17H10BrFN2OS B2634651 (Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-49-3

(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2634651
CAS RN: 865181-49-3
M. Wt: 389.24
InChI Key: PKIZJDMKPXNAGQ-JZJYNLBNSA-N
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Description

(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C17H10BrFN2OS and its molecular weight is 389.24. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound (Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is part of a broader class of chemicals that have been the subject of various synthesis and medicinal chemistry studies. Research primarily focuses on synthesizing novel compounds and evaluating their biological activities.

  • Heterocyclic Synthesis : The synthesis of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides has been explored, demonstrating efficient production via heterocyclization processes (Saeed & Rafique, 2013).
  • Microwave Induced Synthesis : Fluorobenzamides containing thiazole and thiazolidine have been synthesized, offering promising antimicrobial analogs. These compounds, including the likes of (Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, have shown significant antimicrobial activity, especially when fluorine is present in the structure (Desai et al., 2013).
  • Microwave Promoted Synthesis : The synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides via microwave irradiation has been shown to be cleaner, more efficient, and faster than traditional methods, indicating the potential for rapid synthesis of related compounds like (Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide (Saeed, 2009).
  • Antimicrobial Evaluation : The synthesis and antimicrobial study of substituted 2-aminobenzothiazoles derivatives, structurally similar to (Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, have provided insights into designing more potent antimicrobial agents (Anuse et al., 2019).

Analytical and Sensory Applications

The structural features of benzothiazole derivatives like (Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide make them suitable candidates for analytical and sensory applications.

  • Chemical Sensing : Coumarin benzothiazole derivatives have been synthesized and shown to recognize cyanide anions. The planarity and structural features of these compounds, akin to (Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, are crucial for their sensory properties (Wang et al., 2015).

properties

IUPAC Name

2-bromo-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2OS/c1-2-9-21-14-8-7-11(19)10-15(14)23-17(21)20-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIZJDMKPXNAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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